molecular formula C12H21NO3 B12496714 tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B12496714
M. Wt: 227.30 g/mol
InChI Key: TVHDLLZTJKJWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. This structure imparts distinct physicochemical properties to the compound, making it a valuable building block in drug discovery and other scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to the formation of a more saturated spirocyclic compound .

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on target proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic framework and the presence of a hydroxyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various applications, particularly in drug discovery and development .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)6-4-5-9(12)14/h9,14H,4-8H2,1-3H3

InChI Key

TVHDLLZTJKJWLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2O

Origin of Product

United States

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